molecular formula C21H21N3O4S2 B2564571 N-(3,4-dimethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899357-57-4

N-(3,4-dimethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2564571
CAS No.: 899357-57-4
M. Wt: 443.54
InChI Key: FNDXUSNZMGSRJL-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a thioacetamide derivative featuring a dihydropyrimidinone core substituted with a tosyl (p-toluenesulfonyl) group at position 5 and a 3,4-dimethylphenyl moiety on the acetamide nitrogen. The tosyl group enhances steric bulk and may influence solubility and target affinity, while the dimethylphenyl substituent contributes to hydrophobic interactions.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-13-4-8-17(9-5-13)30(27,28)18-11-22-21(24-20(18)26)29-12-19(25)23-16-7-6-14(2)15(3)10-16/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDXUSNZMGSRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of a 3,4-dimethylphenyl amine with a suitable thioacetate derivative of a pyrimidine scaffold. The process often utilizes various reagents and solvents under controlled conditions to ensure high yield and purity. The final product can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study assessing the cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, the compound exhibited significant inhibition with an IC50 value of approximately 29 μM against the HeLa cell line. This suggests that the presence of the tosyl group enhances the lipophilicity and biological interaction of the compound with cellular targets .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. The compound may disrupt cellular processes by inhibiting key enzymes involved in cell proliferation or by modulating signaling pathways associated with survival and death in cancer cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl ring and the pyrimidine scaffold significantly influence biological activity. For example, variations in substituents on the phenyl ring can lead to changes in potency and selectivity towards different cancer cell lines. The presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, thereby impacting its interaction with biological targets .

Comparative Biological Activity Table

CompoundCell LineIC50 (μM)Notes
N-(3,4-dimethylphenyl)-2-((6-oxo-5-tosyl...HeLa29Significant cytotoxic activity observed
Compound AMCF-750Lower activity compared to target compound
Compound BHeLa73Moderate activity; less effective than target

Case Studies

  • Cytotoxic Evaluation : A study conducted on several derivatives including this compound highlighted its superior efficacy compared to other structurally similar compounds. The study utilized MTT assays for quantifying cell viability post-treatment.
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributor to its anticancer effects. This aligns with findings that many anticancer agents operate through ROS-mediated pathways .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares a common scaffold with other pyrimidinone-thioacetamide derivatives, but key substituent differences define its uniqueness:

Compound Name Pyrimidinone Substituents Acetamide Substituent Molecular Weight Key Features
N-(3,4-Dimethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide 5-Tosyl, 6-oxo 3,4-Dimethylphenyl ~473 g/mol* High steric bulk, sulfonyl group
2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dichlorophenyl)acetamide 4-Methyl, 6-oxo 2,3-Dichlorophenyl 344.21 g/mol Chlorine enhances polarity
N-(4-Phenoxyphenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide Triazinoindole system 4-Phenoxyphenyl ~450 g/mol* Rigid heterocycle, phenoxy group
2-((8-Bromo-5-methyltriazinoindol-3-yl)thio)-N-(4-bromophenyl)acetamide 8-Bromo, 5-methyltriazinoindole 4-Bromophenyl ~520 g/mol* Halogenated, potential halogen bonding
2-[(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]-N-(5-isopropylthiadiazol-2-yl)acetamide 4-Phenyl, 6-oxo 5-Isopropylthiadiazole 387.48 g/mol Thiadiazole moiety, isopropyl group

*Estimated based on structural analogs.

Key Observations :

  • Tosyl vs.
  • Aromatic Substituents : The 3,4-dimethylphenyl group offers moderate hydrophobicity compared to dichlorophenyl (higher polarity) or bromophenyl (halogen bonding) .
  • Heterocyclic Variations: Compounds with triazinoindole or thiadiazole cores exhibit distinct electronic profiles, affecting binding to proteins like kinases or DNA-associated enzymes.

Physicochemical Properties

  • Solubility: The tosyl group may reduce aqueous solubility compared to methyl- or cyano-substituted pyrimidinones (e.g., compound 23 in with >95% purity likely has better solubility).
  • Melting Points : Analogs like the dichlorophenyl derivative melt at 230°C , suggesting the target compound’s melting point could exceed 250°C due to increased molecular rigidity from the tosyl group.
  • Synthetic Routes : Similar to ’s method, the target compound is likely synthesized via alkylation of 5-tosyl-2-thiopyrimidin-4-one with N-(3,4-dimethylphenyl)-2-chloroacetamide under basic conditions .

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides under basic conditions (e.g., sodium methylate) . Key parameters include:
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
  • Stoichiometry : A 2.6–2.8 molar excess of base ensures complete deprotonation of the thiol group .
    Example Protocol :
StepReagent/ConditionPurposeYield (Reported)
Thiopyrimidine activationNaOMe (2.8 eq), DMFDeprotonation
AlkylationN-(3,4-dimethylphenyl)-2-chloroacetamide (1 eq), 70°C, 6hCoupling60–80%

Q. How can NMR spectroscopy validate the structural integrity of this compound?

  • Methodological Answer : ¹H NMR in DMSO-d6 is critical for confirming key moieties:
  • NH peaks : ~12.50 ppm (pyrimidinone NH) and ~10.10 ppm (amide NH) .
  • Aromatic protons : Multiplet signals between 7.75–6.91 ppm for substituted phenyl groups .
  • Methylene groups : SCH2 protons appear as singlets at ~4.10 ppm .
    Example Data :
Proton Groupδ (ppm)IntegrationCoupling (J)
SCH24.08–4.122Hs
NHCO10.08–10.101Hs

Q. What analytical techniques are essential for purity assessment?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor byproducts .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 344–450 range) .
  • Elemental Analysis : Validate %C, %N, %S with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity of the thioacetamide and tosyl groups .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or microbial enzymes) .
    Case Study :
  • Modifying the 3,4-dimethylphenyl group to a 4-fluorophenyl moiety increased predicted binding affinity by 1.5 kcal/mol in kinase inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., tosyl vs. mesyl groups) and correlate with bioassay results .
  • Meta-Analysis : Compare IC50 values from analogs (e.g., 4-chlorophenyl vs. 3,4-dimethylphenyl derivatives) to identify steric/electronic trends .
    Example Findings :
SubstituentIC50 (μM)Target
3,4-dimethylphenyl12.3EGFR Kinase
4-chlorophenyl8.9EGFR Kinase

Q. What strategies optimize reaction scalability while minimizing byproducts?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by precise residence time control .
  • Catalyst Screening : Test Pd/C or Ni catalysts for selective C–S bond formation .
    Scalability Data :
Scale (mmol)Yield (%)Purity (%)
107598
1006895

Methodological Considerations

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • pH-Varied Kinetics : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
  • Light/Heat Stress : Expose to 40°C/75% RH or UV light for 48h to assess photodegradation .

Q. What in vitro assays are suitable for evaluating antimicrobial potential?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Biofilm Inhibition : Quantify reduction in biofilm biomass via crystal violet staining .

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